Cas no 939-26-4 (2-(Bromomethyl)naphthalene)

2-(Bromomethyl)naphthalene structure
2-(Bromomethyl)naphthalene structure
Nome del prodotto:2-(Bromomethyl)naphthalene
Numero CAS:939-26-4
MF:C11H9Br
MW:221.093162298203
MDL:MFCD00004123
CID:40354
PubChem ID:70320

2-(Bromomethyl)naphthalene Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(Bromomethyl)naphthalene
    • 2-Naphthylmethyl bromide
    • 2-Bromomethylnaphthalene
    • 2-(brommethyl)naphthalen
    • 2-(bromomethyl)napthalene
    • Naphthalene,2-(bromomethyl)
    • (Naphthalen-2-yl)methylbromide
    • 2-Menaphthyl bromide
    • b-(Bromomethyl)naphthalene
    • b-Naphthylmethyl bromide
    • 2-Naphthylmethylbromide
    • Naphthalene, 2-(bromomethyl)-
    • 2-Bromomethyl naphthalene
    • .beta.-(Bromomethyl)naphthalene
    • RUHJZSZTSCSTCC-UHFFFAOYSA-N
    • zlchem 566
    • PubChem9429
    • 2-bromomethynaphthalene
    • 2-Bromomethylnapthalene
    • 2-Bromomethyinaphthalene
    • 2-bromomethyl-napthalene
    • Naphth-2-ylmethylbromide
    • 2-Bromomethyl napthalene
    • 2-bromomethyl-naph
    • 2-(Bromomethyl)naphthalene (ACI)
    • (Naphthalen-2-yl)methyl bromide
    • 2-(Bromomethyl)naphthalen
    • β-(Bromomethyl)naphthalene
    • β-Naphthylmethyl bromide
    • 2-(bromomethyl) naphthalene
    • Naphthalene, 2-(bromomethyl)-;2-naphthylmethyl bromide
    • MFCD00004123
    • B1524
    • DTXSID10239864
    • 2-(Bromomethyl)naphthalene, 96%
    • .beta.-Naphthylmethyl bromide
    • A24578
    • CS-B1312
    • 2-naphthalenylmethyl bromide
    • A843991
    • EINECS 213-359-5
    • W-100223
    • naphth-2-ylmethyl bromide
    • 2-naphthyl methyl bromide
    • STR04041
    • AKOS005067452
    • AB-131/40897099
    • InChI=1/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H
    • 2-(bromomethyl)-naphthalene
    • 939-26-4
    • DB-020727
    • (2-naphthyl)bromomethane
    • (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; -(Bromomethyl)naphthalene; -Naphthylmethyl bromide
    • SCHEMBL44621
    • F0001-2257
    • NS00022889
    • 2-(bromomethyl)-napthalene
    • naphthalen-2-yl-methyl-bromide
    • EN300-82277
    • AC-4571
    • (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; beta-(Bromomethyl)naphthalene; beta-Naphthylmethyl bromide
    • 2-bromomethyl-naphthalene
    • BP-30159
    • MDL: MFCD00004123
    • Inchi: 1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
    • Chiave InChI: RUHJZSZTSCSTCC-UHFFFAOYSA-N
    • Sorrisi: BrCC1C=C2C(C=CC=C2)=CC=1
    • BRN: 636546

Proprietà calcolate

  • Massa esatta: 219.98900
  • Massa monoisotopica: 219.988763
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 144
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.7

Proprietà sperimentali

  • Colore/forma: Polvere di cristallo bianco
  • Densità: 1.3971 (rough estimate)
  • Punto di fusione: 53.0 to 57.0 deg-C
  • Punto di ebollizione: 214°C/100mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • Indice di rifrazione: 1.6411 (estimate)
  • Coefficiente di ripartizione dell'acqua: Soluble in water (reacts), and chloroform.
  • PSA: 0.00000
  • LogP: 3.73470
  • Solubilità: Non determinato
  • Sensibilità: Sensibile all'umidità

2-(Bromomethyl)naphthalene Informazioni sulla sicurezza

  • Simbolo: GHS05 GHS07
  • Prompt:pericoloso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H314,H317
  • Dichiarazione di avvertimento: P280,P305+P351+P338,P310
  • Numero di trasporto dei materiali pericolosi:UN 3261 8/PG 2
  • WGK Germania:3
  • Codice categoria di pericolo: 34-43
  • Istruzioni di sicurezza: S26-S28-S36/37/39-S45-S37
  • CODICI DEL MARCHIO F FLUKA:10-21
  • Identificazione dei materiali pericolosi: C
  • PackingGroup:II
  • Condizioni di conservazione:2-8°C
  • Gruppo di imballaggio:II
  • Termine di sicurezza:8
  • Frasi di rischio:R34
  • Classe di pericolo:8

2-(Bromomethyl)naphthalene Dati doganali

  • CODICE SA:29033036
  • Dati doganali:

    Codice doganale cinese:

    29033036

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Apollo Scientific
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2-(Bromomethyl)naphthalene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Zirconium dioxide ,  Potassium fluoride ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Cyclopentyl methyl ether ;  60 min, rt
1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ;  60 min, rt
Riferimento
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates
Dalidovich, Tatsiana ; Nallaparaju, Jagadeesh Varma ; Shalima, Tatsiana ; Aav, Riina ; Kananovich, Dzmitry G., ChemSusChem, 2022, 15(3),

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  1 h, reflux
Riferimento
Fluorescence response of anthracene modified D-π-A heterocyclic chromophores containing nitrogen atom to mechanical force and acid vapor
Zhan, Yong, Dyes and Pigments, 2020, 173,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Benzene ,  Dichloromethane ;  rt
1.2 Reagents: Water
Riferimento
Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization.
Ni, Shengjun; El Remaily, Mahmoud Abd El Aleem Ali Ali; Franzen, Johan, Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) ,  Bromodimethylsulfonium bromide Solvents: Chloroform ;  6 h, rt
Riferimento
An efficient synthesis of benzyl bromides from aromatic aldehydes using polymethylhydrosiloxane and (bromodimethyl)sulfonium bromide or N-bromosuccinimide
Das, Biswanath; Srinivas, Yallamalla; Holla, Harish; Laxminarayana, Keetha; Narender, Ravirala, Tetrahedron Letters, 2007, 48(38), 6681-6683

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  rt; 18 h, 80 °C
Riferimento
Synthesis and characterization of unsymmetrical Selenoethers: Facile cleavage of the Se-C bond
Singh, Puspendra; Singh, Priyanka; Butcher, Ray J., Inorganica Chimica Acta, 2023, 545,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide ,  Triphenylphosphine Solvents: 1,2-Dibromoethane ;  2 h, 60 °C
Riferimento
Halogenation through Deoxygenation of Alcohols and Aldehydes
Chen, Jia; Lin, Jin-Hong ; Xiao, Ji-Chang, Organic Letters, 2018, 20(10), 3061-3064

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide ;  0 °C; 2 h, 0 °C; 18 h, rt
Riferimento
Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use-Dependent Inhibitors of Voltage-Gated Sodium Channels
Milani, Gualtiero; Cavalluzzi, Maria Maddalena ; Altamura, Concetta; Santoro, Antonella; Perrone, Mariagrazia; et al, ChemMedChem, 2021, 16(23), 3588-3599

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: 2,2′-Azobisbutyronitrile Solvents: Cyclohexane
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Method for preparation of (bromoalkyl)naphthalene
, Japan, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
1.2 Reagents: Hydrogen bromide
Riferimento
A convenient one-pot synthesis of aralkyl bromides and iodides by reductive halogenation of aromatic carbonyl compounds
Bilger, Christine; Royer, Rene; Demerseman, Pierre, Synthesis, 1988, (11), 902-4

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ;  4.5 h, reflux
Riferimento
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination
Ghorbani-Vaghei, Ramin; Chegini, Mohammad; Veisi, Hojat; Karimi-Tabar, Mehdi, Tetrahedron Letters, 2009, 50(16), 1861-1865

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ;  2 h, reflux
Riferimento
Synthesis of N-pivot lariat ethers and their metal ion complexation behavior
Bratton, Larry D.; Strzelbicka, Bozena; Bartsch, Richard A., ARKIVOC (Gainesville, 2003, (12), 80-88

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide
Riferimento
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  20 min, rt
1.3 6 h, rt
Riferimento
Promotion of Appel-type reactions by N-heterocyclic carbenes
Hussein, Mohanad A.; Nguyen, Thanh Vinh, Chemical Communications (Cambridge, 2019, 55(55), 7962-7965

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Riferimento
Synthesis and characterization of some aza[5]helicenes
Bazzini, Cristina; Brovelli, Sergio; Caronna, Tullio; Gambarotti, Cristian; Giannone, Matteo; et al, European Journal of Organic Chemistry, 2005, (7), 1247-1257

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate ,  Boron tribromide Solvents: Carbon tetrachloride ,  Dichloromethane ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water
Riferimento
Applications of the DIB-BBr3 Protocol in Bromination Reactions
Pan, Liangkun; Lee, Ka-Mei; Chan, Yung-Yin; Ke, Zhihai ; Yeung, Ying-Yeung, Organic Letters, 2023, 25(1), 53-57

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled; rt; 4 h, rt
Riferimento
pH Clock instructed transient supramolecular peptide amphiphile and its vesicular assembly
Dowari, Payel; Das, Saurav; Pramanik, Bapan; Das, Debapratim, Chemical Communications (Cambridge, 2019, 55(94), 14119-14122

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Carbon tetrachloride ;  4 h, 60 °C
Riferimento
Preparation of high-quality spinning pitch for carbon fiber
, China, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Acetyl bromide ,  Triethylsilane ,  Tin dibromide Solvents: Dichloromethane
Riferimento
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Cyclopentyl methyl ether ,  Potassium fluoride ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… ;  1 h
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ;  1 h
Riferimento
Mechanochemical nucleophilic substitution of alcohols via isouronium intermediates
Dalidovich, Tatsiana; Nallaparaju, Jagadeesh Varma; Shalima, Tatsiana; Aav, Riina; Kananovich, Dzmitry G., ChemRxiv, 2021, 1, 1-16

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: (Trifluoromethyl)benzene ;  3 h, reflux
Riferimento
Benzylic brominations with N-bromosuccinimide in (trifluoromethyl)benzene
Suarez, Diana; Laval, Gilles; Tu, Shang-Min; Jiang, Dong; Robinson, Claire L.; et al, Synthesis, 2009, (11), 1807-1810

2-(Bromomethyl)naphthalene Raw materials

2-(Bromomethyl)naphthalene Preparation Products

2-(Bromomethyl)naphthalene Fornitori

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(CAS:939-26-4)2-(Bromomethyl)naphthalene
Numero d'ordine:CL11096
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:31
Prezzo ($):discuss personally

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